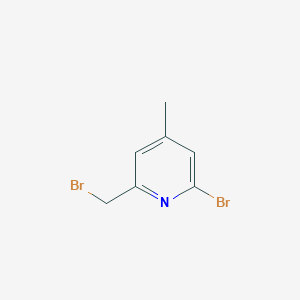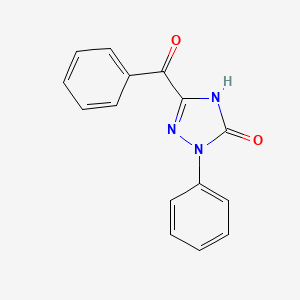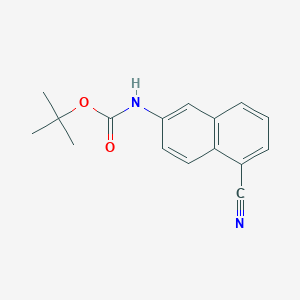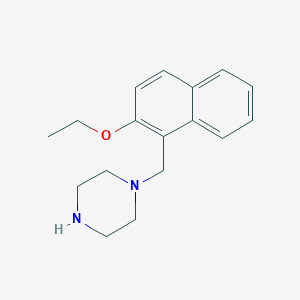![molecular formula C11H10F3N5 B11851960 9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine CAS No. 872624-35-6](/img/structure/B11851960.png)
9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine is a complex organic compound that features a purine base structure with a trifluoromethyl-substituted cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors
Enantioselective Synthesis of Cyclopentene Ring: This step often involves the use of chiral catalysts to ensure the desired stereochemistry. For example, the enantioselective hydrogenation of a suitable precursor can yield the (S)-cyclopentene derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Coupling with Purine Base: The final step involves coupling the trifluoromethyl-substituted cyclopentene with a purine derivative under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to replace specific substituents on the purine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, LDA, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.
Applications De Recherche Scientifique
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-9-(Cyclopent-2-en-1-yl)-9H-purin-6-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(S)-9-(3-Methylcyclopent-2-en-1-yl)-9H-purin-6-amine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions with molecular targets.
(S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-ol:
Uniqueness
The presence of the trifluoromethyl group in (S)-9-(3-(Trifluoromethyl)cyclopent-2-en-1-yl)-9H-purin-6-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to design drugs with improved pharmacokinetic profiles.
Propriétés
Numéro CAS |
872624-35-6 |
|---|---|
Formule moléculaire |
C11H10F3N5 |
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
9-[(1S)-3-(trifluoromethyl)cyclopent-2-en-1-yl]purin-6-amine |
InChI |
InChI=1S/C11H10F3N5/c12-11(13,14)6-1-2-7(3-6)19-5-18-8-9(15)16-4-17-10(8)19/h3-5,7H,1-2H2,(H2,15,16,17)/t7-/m0/s1 |
Clé InChI |
OTWLINXCENWAMH-ZETCQYMHSA-N |
SMILES isomérique |
C1CC(=C[C@H]1N2C=NC3=C(N=CN=C32)N)C(F)(F)F |
SMILES canonique |
C1CC(=CC1N2C=NC3=C(N=CN=C32)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)
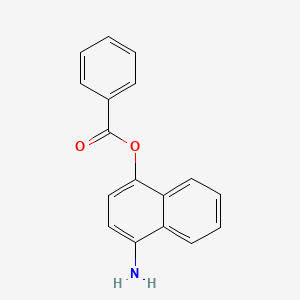
![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)
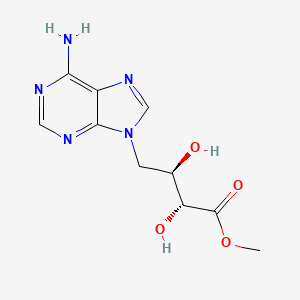


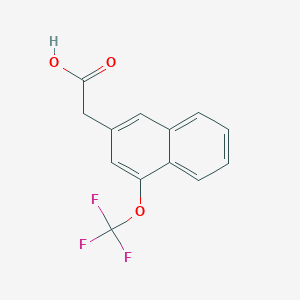
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
